molecular formula C7H6INO2 B11763073 5-Iodo-2-methylpyridine-4-carboxylic acid CAS No. 88482-18-2

5-Iodo-2-methylpyridine-4-carboxylic acid

Cat. No.: B11763073
CAS No.: 88482-18-2
M. Wt: 263.03 g/mol
InChI Key: DWSKCYQLZAUJCV-UHFFFAOYSA-N
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Description

5-Iodo-2-methylisonicotinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It features an iodine atom at the 5-position and a methyl group at the 2-position on the isonicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylisonicotinic acid typically involves the iodination of 2-methylisonicotinic acid. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 5-Iodo-2-methylisonicotinic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methylisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the iodine atom.

    Oxidation and Reduction: Alcohols, carboxylate salts, or other oxidized forms.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

5-Iodo-2-methylisonicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Material Science: This compound is employed in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various organic synthesis processes.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the iodine atom can enhance its binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

    Isonicotinic Acid: Lacks the iodine and methyl groups, making it less reactive in certain chemical reactions.

    2-Methylisonicotinic Acid:

    5-Iodoisonicotinic Acid: Similar but lacks the methyl group, which can influence its chemical properties and biological activities.

Uniqueness: 5-Iodo-2-methylisonicotinic acid is unique due to the presence of both the iodine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific structural features.

Properties

CAS No.

88482-18-2

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

5-iodo-2-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H6INO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11)

InChI Key

DWSKCYQLZAUJCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)I)C(=O)O

Origin of Product

United States

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